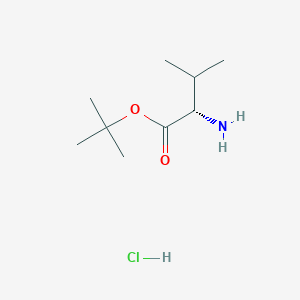

L-Valine tert-butyl ester hydrochloride

Vue d'ensemble

Description

L-Valine tert-butyl ester hydrochloride: is an organic compound with the chemical formula C9H19NO2·HCl . It is a derivative of the essential amino acid L-Valine, where the carboxyl group is esterified with tert-butyl alcohol and the resulting ester is converted to its hydrochloride salt. This compound is commonly used in peptide synthesis and as an intermediate in the production of pharmaceuticals and other bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Valine tert-butyl ester hydrochloride typically involves the reaction of L-Valine with tert-butyl chloroformate in an alkaline environment. The reaction proceeds as follows:

- The reaction mixture is stirred at room temperature until the reaction is complete.

- The resulting tert-butyl ester is then treated with hydrochloric acid to form the hydrochloride salt .

L-Valine: is dissolved in an appropriate solvent such as dichloromethane.

Tert-butyl chloroformate: is added to the solution in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale reaction vessels and automated systems for precise control of reaction conditions.

- Efficient purification techniques such as crystallization and filtration to obtain high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions: L-Valine tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield L-Valine and tert-butyl alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Peptide Bond Formation: It is commonly used in peptide synthesis where the ester group reacts with amino acids to form peptide bonds

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Substitution: Nucleophiles such as amines or thiols can react with the amino group.

Peptide Synthesis: Coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are used

Major Products:

Hydrolysis: L-Valine and tert-butyl alcohol.

Peptide Synthesis: Peptides with L-Valine residues

Applications De Recherche Scientifique

Synthesis of Enantiomerically Pure Compounds

One of the primary applications of L-Valine tert-butyl ester hydrochloride is in the synthesis of enantiomerically pure amino acid ester isocyanates. These compounds are crucial for developing various pharmaceuticals, particularly in creating chiral intermediates that are essential for drug formulation .

Pharmaceutical Applications

This compound serves as a building block for synthesizing several pharmaceutical compounds. It has been noted for its role in:

- Chiral Ligand Development : The compound has been used to synthesize new chiral ligands through the condensation of L-Valine derivatives with substituted salicylaldehydes. These ligands have demonstrated effectiveness as catalysts for enantioselective reductions, achieving high yields and enantiomeric excess .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is utilized in the production of various APIs, particularly those requiring specific stereochemical configurations for efficacy .

Case Study 1: Enantioselective Reduction Catalysis

In an experimental study, chiral amines synthesized from this compound were found to catalyze the enantioselective reduction of prochiral ketones. The study reported yields up to 99% and enantiomeric excesses reaching 91% using borane dimethylsulfide as a reducing agent. This demonstrates the compound's utility in asymmetric synthesis, which is vital for producing optically active pharmaceuticals .

Case Study 2: Biodegradation Studies

Research has indicated that derivatives of L-Valine, including alkyl esters, exhibit varying degrees of biodegradability. A study comparing the biodegradation rates of ibuprofen derivatives showed that L-Valine alkyl esters had different environmental impacts based on their lipophilicity. This information is crucial for assessing the environmental safety of pharmaceutical compounds derived from L-Valine .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthesis of Isocyanates | Used as a precursor for enantiomerically pure amino acid ester isocyanates. |

| Chiral Ligand Synthesis | Condensation reactions with salicylaldehydes yield effective catalysts for asymmetric synthesis. |

| Pharmaceutical Building Blocks | Essential for synthesizing various APIs with specific stereochemical requirements. |

| Biodegradation Research | Studies on environmental impact and biodegradability related to pharmaceutical derivatives. |

Mécanisme D'action

The mechanism of action of L-Valine tert-butyl ester hydrochloride involves its role as a protected amino acid derivative. In peptide synthesis, the ester group protects the carboxyl group of L-Valine, allowing selective reactions at the amino group. Upon deprotection, the ester group is hydrolyzed to yield the free amino acid, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized .

Comparaison Avec Des Composés Similaires

- L-Valine methyl ester hydrochloride

- L-Leucine tert-butyl ester hydrochloride

- L-Alanine tert-butyl ester hydrochloride

- L-Phenylalanine tert-butyl ester hydrochloride

Comparison: L-Valine tert-butyl ester hydrochloride is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers:

- Higher stability: The tert-butyl ester group provides greater stability compared to methyl esters.

- Selective reactivity: The presence of the tert-butyl group allows for selective reactions in peptide synthesis.

- Versatility: It can be used in a wide range of synthetic applications, making it a valuable intermediate in organic synthesis .

Activité Biologique

L-Valine tert-butyl ester hydrochloride is a derivative of the amino acid valine, which has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, focusing on its role in drug development, biodegradation processes, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 209.7 g/mol

- Purity : ≥ 98% (HPLC)

This compound is characterized by its stability and solubility properties, making it a suitable candidate for various biochemical applications. Its structure includes a tert-butyl group that enhances lipophilicity, which can influence its biological interactions.

1. Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs. Its ability to improve the solubility and bioavailability of active compounds is significant in drug formulation. For instance, derivatives of valine esters have been utilized in creating prodrugs that enhance the pharmacokinetic profiles of antiviral medications like acyclovir and ganciclovir .

2. Antitumor Activity

Research indicates that D-valine tert-butyl ester hydrochloride exhibits antitumor properties, suggesting that its L-isomer may also possess similar activities. The mechanism behind this activity may involve modulation of cellular pathways that regulate cell proliferation and apoptosis . Further studies are needed to elucidate the specific pathways affected by this compound.

3. Biodegradation Studies

A study on the biodegradation of L-valine alkyl ester ibuprofenates highlighted the environmental implications of such compounds. The research demonstrated that structural modifications, including alkyl chain length variations, significantly impact biodegradability and lipophilicity . The findings suggest that optimizing these properties could lead to compounds with reduced environmental toxicity while maintaining therapeutic efficacy.

Table 1: Half-Life of Analyzed Compounds

| Compound | Half-Life (hours) | Half-Life (days) |

|---|---|---|

| IBU | 491.6 | 20.5 |

| [ValOMe][IBU] | 305.8 | 12.7 |

| [ValOEt][IBU] | 463.2 | 19.3 |

| [ValOPr][IBU] | 308.9 | 12.9 |

| [ValOiPr][IBU] | 347.0 | 14.5 |

| [ValOBu][IBU] | 568.4 | 23.7 |

This table illustrates the half-lives of various L-valine alkyl ester ibuprofenates, indicating how structural changes influence their stability and degradation rates in environmental contexts .

Research Insights

- A study on the synthesis and properties of L-valine alkyl ester derivatives revealed enhanced solubility in water and body fluids compared to traditional ibuprofen formulations, indicating their potential as superior alternatives .

- Investigations into the immunomodulatory effects of amino acid esters suggest that structural modifications can lead to significant variations in biological activity, emphasizing the need for further structure-activity relationship studies .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIVQIHTTVPKFS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13518-40-6 | |

| Record name | tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.